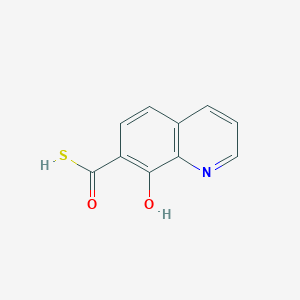

7-Thiocarboxy-8-hydroxyquinoline

Description

7-Thiocarboxy-8-hydroxyquinoline is a derivative of 8-hydroxyquinoline, a well-known heterocyclic compound with a hydroxyl group at position 8 and a thiocarboxy (-SH-C(=O)-) group at position 6.

Properties

Molecular Formula |

C10H7NO2S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

8-hydroxyquinoline-7-carbothioic S-acid |

InChI |

InChI=1S/C10H7NO2S/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14) |

InChI Key |

ZPAAJHLLJPQFLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(=O)S)O)N=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 7-Thiocarboxy-8-hydroxyquinoline and its analogs:

*Estimated based on molecular formula (C10H7NO2S). †Predicted pKa = 4.65 . ‡Estimated due to extended aromatic system.

Key Observations :

- The ethoxy and carboxy groups in 8-Ethoxy-7-carboxyquinoline contribute to higher molecular weight and moderate lipophilicity, which may limit membrane permeability .

- 7,8-Benzoquinoline’s fused aromatic ring system enhances stability and LogP, making it suitable for applications requiring thermal resistance .

Hypotheses :

- The sulfur atom in 7-Thiocarboxy-8-hydroxyquinoline may confer resistance to enzymatic degradation compared to oxygen-containing analogs.

- Synergistic effects between the thiocarboxy and hydroxyl groups could improve selectivity for bacterial vs. mammalian cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-Thiocarboxy-8-hydroxyquinoline with high purity?

- Methodology : Thiocarboxylation of 8-hydroxyquinoline derivatives using thiocarboxylic acid or its anhydrides under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C). Purification via recrystallization (using ethanol/water mixtures) or reverse-phase HPLC to isolate the product. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the physicochemical properties of 7-Thiocarboxy-8-hydroxyquinoline?

- Methodology :

- Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform, hexane) using UV-Vis spectroscopy to determine λmax shifts.

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC and FTIR for functional group integrity .

- Chelation capacity : Perform UV-Vis titration with metal ions (e.g., Fe³⁺, Cu²⁺) to assess binding constants (Ka) .

Q. What are the optimal storage conditions to maintain the stability of 7-Thiocarboxy-8-hydroxyquinoline?

- Methodology : Store in amber vials under inert gas (argon) at –20°C to prevent oxidation and photodegradation. Conduct periodic stability checks via HPLC and compare retention times against freshly synthesized batches. Use desiccants to minimize moisture uptake .

Advanced Research Questions

Q. How does the thiocarboxy substituent influence the photochemical reactivity of 7-Thiocarboxy-8-hydroxyquinoline compared to brominated analogs (e.g., 8-Bromo-7-hydroxyquinoline)?

- Methodology :

- Photolysis studies : Irradiate with UV (365 nm) or two-photon excitation (740 nm) in aqueous buffer (pH 7.4). Monitor release kinetics of protected groups (e.g., carboxylates) via fluorescence quenching or time-resolved infrared spectroscopy (TRIR). Compare quantum yields with brominated derivatives to assess substituent effects on reaction mechanisms (e.g., SN1 vs. radical pathways) .

- Computational modeling : Use density functional theory (DFT) to calculate excited-state energy barriers and predict reaction pathways .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. non-active findings) for 7-Thiocarboxy-8-hydroxyquinoline?

- Methodology :

- Standardized assays : Replicate studies using consistent bacterial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols. Control variables: compound purity (≥95%), solvent (DMSO concentration ≤1%), and culture media (Mueller-Hinton agar vs. LB broth) .

- Meta-analysis : Systematically review literature to identify confounding factors (e.g., efflux pump activity in resistant strains) and propose mechanism-driven hypotheses (e.g., thiocarboxy-mediated membrane disruption vs. intracellular target inhibition) .

Q. What strategies can optimize 7-Thiocarboxy-8-hydroxyquinoline for use in metal-organic frameworks (MOFs) or bioimaging probes?

- Methodology :

- Coordination chemistry : Synthesize MOFs with transition metals (e.g., Zn²⁺) and characterize via X-ray crystallography. Compare porosity and stability with parent 8-hydroxyquinoline-based MOFs .

- Fluorescence tuning : Modify substituents (e.g., electron-withdrawing groups) to shift emission wavelengths. Assess cellular uptake and toxicity in vitro using confocal microscopy and MTT assays .

Q. How can researchers validate the metal-chelating selectivity of 7-Thiocarboxy-8-hydroxyquinoline in complex biological matrices?

- Methodology :

- Competitive binding assays : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ion depletion (e.g., Fe³⁺, Cu²⁺, Zn²⁺) in serum-containing cell cultures.

- In vivo models : Administer the compound to metal-overload animal models (e.g., Wilson’s disease rats) and measure urinary metal excretion via atomic absorption spectroscopy (AAS) .

Methodological Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.